Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate
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Overview
Description
Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate is a compound that features a benzotriazole moiety, which is known for its versatile applications in synthetic chemistry. The benzotriazole fragment is recognized for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate typically involves the reaction of ethyl glycinate with benzotriazole derivatives. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The benzotriazole moiety can be introduced through nucleophilic substitution reactions, where benzotriazole acts as a leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis is facilitated by the stability and availability of benzotriazole derivatives, which are inexpensive and non-toxic . The process may include steps such as purification through chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzotriazole derivatives in the presence of a base like potassium carbonate in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate involves its interaction with molecular targets through non-covalent interactions. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . This compound may also act as a radical stabilizer, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-[[(Methyl-1H-benzotriazol-1-yl)methyl]imino]bis-ethanol: A benzotriazole derivative with similar synthetic utility.
N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides: Compounds with applications in medicinal chemistry and material sciences.
Uniqueness
Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate is unique due to its specific structure, which allows for versatile reactivity and stability
Properties
IUPAC Name |
ethyl 2-[bis(benzotriazol-1-ylmethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-2-27-18(26)11-23(12-24-16-9-5-3-7-14(16)19-21-24)13-25-17-10-6-4-8-15(17)20-22-25/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJLHEWAOZMPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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